molecular formula C11H9BrN2O2 B12630479 Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

Cat. No.: B12630479
M. Wt: 281.10 g/mol
InChI Key: XIPURXXDOLWZLF-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is a chemical compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a bromine atom at the 8th position and an ethyl ester group at the 2nd position.

Preparation Methods

The synthesis of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate typically involves the bromination of a naphthyridine precursor followed by esterification. One common synthetic route includes the reaction of 8-bromo-1,6-naphthyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is not fully elucidated. naphthyridine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects . The bromine atom and the ester group may play roles in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-bromo-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPURXXDOLWZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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